2-Hydroxy-3-methylbut-3-enoic acid
Overview
Description
2-Hydroxy-3-methylbut-3-enoic acid is an α,β-unsaturated monocarboxylic acid with the molecular formula C5H8O3. It is characterized by the presence of a hydroxy group at the second carbon and a methyl group at the third carbon of the butenoic acid backbone. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylbut-3-enoic acid can be achieved through various methods. One common approach involves the hydrolysis of 3-methyl-2-oxobutanoic acid, which undergoes a tautomeric shift to form the desired product . Another method includes the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyl-2-oxobutanoic acid, while reduction can produce 2-hydroxy-3-methylbutanol .
Scientific Research Applications
2-Hydroxy-3-methylbut-3-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: This compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. This property is crucial in various biochemical reactions, including enzyme-catalyzed processes . The compound’s unique structure allows it to participate in specific reactions that are essential for its biological and chemical functions .
Comparison with Similar Compounds
3-Methylbut-2-enoic acid: This compound shares a similar backbone but lacks the hydroxy group at the second carbon.
3-Methyl-2-oxobutanoic acid: A tautomeric form of 2-Hydroxy-3-methylbut-3-enoic acid.
2-Hydroxy-2-methylbut-3-enoic acid: Another isomer with a different arrangement of functional groups.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
2-hydroxy-3-methylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h4,6H,1H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWIDSMVHMLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614391 | |
Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150282-01-2 | |
Record name | 2-Hydroxy-3-methylbut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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